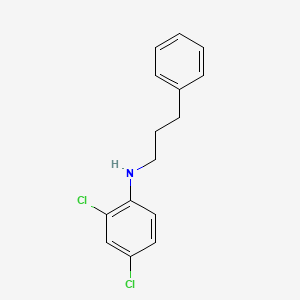

N-(Phenylpropyl)-2,4-dichloroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Phenylpropyl)-2,4-dichloroaniline (NPDCA) is an aniline derivative that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 115-117°C and a boiling point of 265°C. It is soluble in water and ethanol, and insoluble in ether and benzene. NPDCA is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate in biochemical assays. It has been studied for its potential applications in medical, agricultural, and industrial research.

Applications De Recherche Scientifique

Bioremediation and Environmental Impact

Research on derivatives and compounds related to N-(Phenylpropyl)-2,4-dichloroaniline has highlighted their involvement in environmental remediation processes. One study focuses on the enhanced mineralization of the phenylurea herbicide diuron, which often contaminates soil and water due to its strong adsorption by soil organic matter and slow degradation. The study introduced a cyclodextrin-based bioremediation technology employing a bacterial consortium capable of significantly increasing diuron's bioavailability and its subsequent biodegradation. This represents a significant advancement in bioremediation techniques for contaminated environments (Villaverde et al., 2012).

Another study involving a similar compound, 3,4-dichloroaniline, explored its oxidative stress impact on the liver of crucian carp (Carassius auratus), highlighting the environmental and toxicological implications of such compounds. This research indicates the potential hazards to aquatic life from exposure to derivatives of N-(Phenylpropyl)-2,4-dichloroaniline, emphasizing the need for effective bioremediation strategies to mitigate these effects (Li et al., 2003).

Synthesis and Chemical Transformation

The synthesis and transformation of compounds structurally related to N-(Phenylpropyl)-2,4-dichloroaniline have been subjects of chemical research. A study describes the one-pot synthesis of 2,4-disubstituted indoles from N-tosyl-2,3-dichloroaniline using a palladium-dihydroxyterphenylphosphine catalyst. This process showcases the versatility of dichloroaniline derivatives in synthesizing heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Yamaguchi & Manabe, 2014).

Additionally, research into the biotransformation of phenylurea herbicides by soil bacteria demonstrates the metabolic pathways that lead to the degradation of compounds related to N-(Phenylpropyl)-2,4-dichloroaniline. This study provides insights into the environmental fate of such herbicides and their transformation products, which are crucial for understanding their ecological impact and for developing new biodegradation strategies (Tixier et al., 2002).

Propriétés

IUPAC Name |

2,4-dichloro-N-(3-phenylpropyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJNAQTZCRRWCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444824 |

Source

|

| Record name | AG-H-09724 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(3-phenylpropyl)aniline | |

CAS RN |

774160-67-7 |

Source

|

| Record name | AG-H-09724 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)